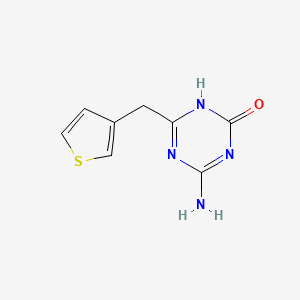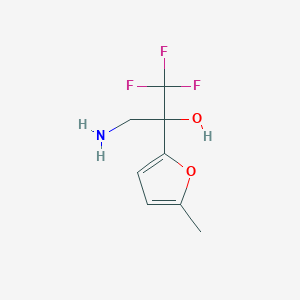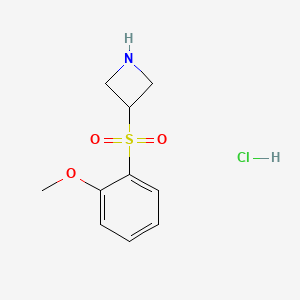
1-(2-Aminocyclopentyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a cyclopentane derivative with an amino group and a prop-2-en-1-one moiety. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of cyclopentanone and subsequent heating to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminocyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Aminocyclopentyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The prop-2-en-1-one moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminocyclohexyl)prop-2-en-1-one: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(2-Aminocyclopropyl)prop-2-en-1-one: Contains a cyclopropane ring, leading to different chemical properties.
1-(2-Aminocyclobutyl)prop-2-en-1-one: Features a cyclobutane ring, which affects its reactivity and interactions.
Uniqueness
1-(2-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(2-aminocyclopentyl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-4-3-5-7(6)9/h2,6-7H,1,3-5,9H2 |
Clé InChI |
PGIVPBYRRDTFOO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1CCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)

![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)



![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
